(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate
Overview
Description
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a brominated tetrahydronaphthalene moiety and a nitrobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate typically involves a multi-step process:
Bromination of Tetrahydronaphthalene: Tetrahydronaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-5,6,7,8-tetrahydronaphthalene.
Esterification: The brominated product is then subjected to esterification with 4-nitrobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the tetrahydronaphthalene moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in the benzoate ester can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Substitution: (1-Substituted-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate derivatives.
Reduction: (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-aminobenzoate.
Oxidation: Naphthalene-2-yl 4-nitrobenzoate.
Scientific Research Applications
Chemistry
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic esters on cellular processes. It may also serve as a probe to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine
The compound’s derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structural features make it valuable in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitro group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate
- (1-Iodo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate
- (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-aminobenzoate
Uniqueness
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate is unique due to the presence of both a brominated tetrahydronaphthalene moiety and a nitrobenzoate ester group. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The bromine atom enhances the compound’s ability to undergo substitution reactions, while the nitro group provides a site for reduction and further functionalization.
Properties
IUPAC Name |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-16-14-4-2-1-3-11(14)7-10-15(16)23-17(20)12-5-8-13(9-6-12)19(21)22/h5-10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGNIOJRDRPWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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